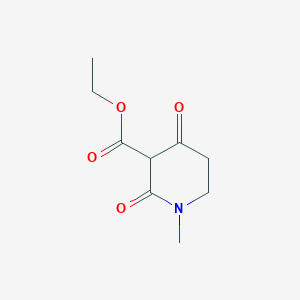

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHJEQRJQJAXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

Introduction: The Significance of the Piperidine-2,4-dione Scaffold

The piperidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its oxygenated derivatives, the 1-methyl-2,4-dioxopiperidine framework serves as a crucial synthetic intermediate. Its unique electronic and structural features, arising from the embedded β-dicarbonyl system, make it a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive, field-proven pathway for the synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a key derivative in this class. We will delve into the strategic rationale behind the chosen pathway, provide detailed experimental protocols, and discuss the critical mechanistic and characterization aspects relevant to researchers in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of the target molecule points to a robust and well-established transformation: the Dieckmann condensation. This intramolecular Claisen condensation is ideally suited for forming the six-membered ring from an acyclic diester precursor.

This analysis reveals a straightforward two-step synthetic sequence:

-

Michael Addition: Formation of the acyclic diester precursor, Diethyl N-methyl-3,3'-iminodipropionate, via a double Michael addition of methylamine to ethyl acrylate.

-

Dieckmann Condensation: Intramolecular cyclization of the diester precursor using a strong base to yield the target heterocyclic core.

This pathway is advantageous due to the commercial availability and low cost of the starting materials, as well as the high efficiency and reliability of the chosen reactions.

Part 1: Synthesis of Diethyl N-methyl-3,3'-iminodipropionate

The initial step involves the conjugate addition of a primary amine to an α,β-unsaturated ester. To achieve the desired dialkylation, an excess of the Michael acceptor (ethyl acrylate) is used.

Reaction Scheme: Step 1

Causality and Experimental Choices

The reaction proceeds readily without a catalyst, as the nucleophilicity of methylamine is sufficient for addition to the electrophilic β-carbon of ethyl acrylate. Using a slight excess of methylamine can ensure the complete consumption of the acrylate, but for the synthesis of the di-adduct, at least two equivalents of ethyl acrylate are essential. The reaction is often performed neat or in a protic solvent like ethanol to facilitate the proton transfer steps in the mechanism.

Detailed Experimental Protocol: Step 1

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Methylamine (40% in H₂O) | 31.06 | 0.25 | 1.0 | 19.4 mL |

| Ethyl Acrylate | 100.12 | 0.55 | 2.2 | 55.1 g (60 mL) |

| Ethanol | 46.07 | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL) and methylamine solution (19.4 mL, 0.25 mol).

-

Cool the flask in an ice-water bath.

-

Add ethyl acrylate (60 mL, 0.55 mol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 20°C. The dropwise addition is critical to control the exothermicity of the Michael addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent and any unreacted starting material under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation to yield Diethyl N-methyl-3,3'-iminodipropionate as a colorless liquid.

Part 2: Dieckmann Condensation and Synthesis of the Target Molecule

This step is the core transformation, creating the piperidine-2,4-dione ring. The mechanism involves the formation of an enolate which then acts as an intramolecular nucleophile.

Mechanism of the Dieckmann Condensation

The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which must match the alkoxy group of the ester to prevent transesterification.[1][2]

A critical feature of the Claisen and Dieckmann condensations is that the final deprotonation step (Step 4) is thermodynamically favorable and drives the reaction to completion.[3][4] Therefore, a full equivalent of base is required. The reaction is then quenched with acid to protonate the resulting enolate.

Detailed Experimental Protocol: Step 2

This protocol is adapted from the principles outlined by Cook and Reed (1945) and standard Dieckmann condensation procedures.[5]

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Diethyl N-methyl-3,3'-iminodipropionate | 217.27 | 0.10 | 1.0 | 21.7 g |

| Sodium Ethoxide (NaOEt) | 68.05 | 0.11 | 1.1 | 7.5 g |

| Toluene (anhydrous) | 92.14 | - | - | 150 mL |

| Hydrochloric Acid (conc.) | 36.46 | - | - | ~10 mL |

Procedure:

-

Set up a 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Charge the flask with anhydrous toluene (150 mL) and sodium ethoxide (7.5 g, 0.11 mol).

-

Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere to ensure the base is well-dispersed.

-

Add a solution of Diethyl N-methyl-3,3'-iminodipropionate (21.7 g, 0.10 mol) in 50 mL of anhydrous toluene dropwise over 1 hour.

-

Maintain the reaction at reflux for an additional 4 hours after the addition is complete. The formation of a thick precipitate (the sodium salt of the product enolate) should be observed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Slowly quench the reaction by adding the mixture to 200 mL of ice-cold water.

-

Separate the aqueous layer and wash the organic layer with 50 mL of water. Combine the aqueous layers.

-

Acidify the combined aqueous layers to pH ~2 by the careful, dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.

-

The target compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Product Characterization and Tautomerism

The product, a β-keto ester within a cyclic amide (lactam) structure, exists in a tautomeric equilibrium. The 2,4-dione form is in equilibrium with its more stable enol tautomer, Ethyl 4-hydroxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate, which is stabilized by intramolecular hydrogen bonding and conjugation.

Predicted Spectroscopic Data (for Enol Tautomer)

| Data Type | Predicted Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ ~12.0 (s, 1H, enolic -OH), 4.25 (q, 2H, -OCH₂CH₃), 3.50 (t, 2H, N-CH₂-), 3.10 (s, 3H, N-CH₃), 2.60 (t, 2H, -CH₂-C=), 1.30 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~172 (C=O, ester), 165 (C=O, amide), 160 (C-OH, enol), 100 (C-COOEt), 61 (-OCH₂), 49 (N-CH₂), 35 (N-CH₃), 30 (-CH₂-), 14 (-CH₃). |

| Mass Spec (ESI+) | m/z = 200.09 [M+H]⁺ (for C₉H₁₃NO₄) |

| IR (KBr, cm⁻¹) | ~3200 (br, O-H), ~1720 (C=O, ester), ~1650 (C=O, amide), ~1610 (C=C). |

Conclusion and Field Insights

The synthesis of this compound via a two-step Michael addition and Dieckmann condensation sequence represents a robust, scalable, and efficient method for accessing this valuable synthetic intermediate. As a Senior Application Scientist, it is my experience that careful control of reaction temperature during the initial Michael addition is paramount to minimizing side reactions. For the Dieckmann condensation, ensuring strictly anhydrous conditions and using a base that matches the ester's alcohol component are critical for achieving high yields and purity. The pronounced tautomerism of the final product is a key chemical feature that must be understood for accurate characterization and for planning subsequent synthetic transformations. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this important molecular scaffold.

References

- Fakhraian, H., & Panbeh Riseh, S. (2005).

-

Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

- Cook, A. H., & Reed, K. J. (1945). Experiments in the piperidine series. Part I. Journal of the Chemical Society (Resumed), 399. DOI: 10.1039/JR9450000399.

-

PrepChem. (n.d.). Preparation of Ethyl 3-(N,N-diethylamino)propionate. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

-

Leah4sci. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supporting information: Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a). Retrieved from [Link]

- Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488.

-

RSC Publishing. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst.... Retrieved from [Link]

- Sureshbabu, V. V., et al. (2011). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.

-

Filo. (2024, November 9). Tautomerism is not exhibited by. Retrieved from [Link]

-

Savant, V. (2021, December 6). Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 98. Experiments in the piperidine series. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Characterization of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

An In-depth Technical Guide to the

Abstract

Ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate represents a potentially valuable heterocyclic building block for drug discovery and development. As with any novel or sparsely documented chemical entity, a rigorous and systematic characterization is paramount to confirm its structural integrity, purity, and physicochemical properties before its application in synthetic campaigns or biological screening. This guide presents a comprehensive framework for the complete analytical characterization of this target compound. It is designed for researchers, medicinal chemists, and process development scientists, providing not only step-by-step protocols but also the underlying scientific rationale for each method. The approach detailed herein establishes a self-validating system of analysis, ensuring the generation of reliable and reproducible data.

Introduction and Synthetic Context

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The functionalization of this core with multiple carbonyl groups and an ester moiety, as seen in this compound, creates a highly versatile intermediate. The β-keto ester functionality, in particular, is a classic synthon for a wide array of chemical transformations. Given that derivatives of 2,6-dioxopiperidine have been identified as impurities in active pharmaceutical ingredients like Paroxetine, understanding the characterization of related 2,4-dioxo structures is of significant interest.[1][2]

A plausible synthetic route is essential context for any characterization workflow, as it informs potential side products and impurities. A hypothetical, yet chemically sound, approach to the target compound is outlined below.

Caption: Proposed synthetic pathway for this compound.

This proposed synthesis involves a Claisen condensation followed by an α-oxidation. Potential impurities could include unreacted starting materials, the intermediate product (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate)[3], and over-oxidation products. A robust purification protocol, such as flash column chromatography, is therefore a critical first step post-synthesis.

Physicochemical and Structural Characterization

A multi-technique approach is required to unambiguously determine the compound's identity and purity. The overall workflow ensures that each piece of data corroborates the others.

Caption: Integrated workflow for comprehensive compound characterization.

Mass Spectrometry (MS)

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The analysis provides the molecular weight and, through fragmentation patterns, corroborates the proposed structure.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF or Esi-Orbitrap mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Interpretation:

-

Verify the measured mass of the [M+H]⁺ ion against the theoretical mass.

-

Induce fragmentation (MS/MS) of the parent ion to observe characteristic losses (e.g., loss of the ethoxy group, C₂H₅O•; loss of ethyl formate, C₃H₆O₂).

-

Predicted Data:

| Property | Predicted Value |

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.20 g/mol |

| Theoretical [M+H]⁺ | 200.0863 Da |

| Key Fragments (MS/MS) | m/z 172 ([M-C₂H₄]⁺), m/z 154 ([M-C₂H₅O•]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for structural elucidation. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) allows for the complete assignment of all protons and carbons, confirming connectivity. The chemical shifts are highly sensitive to the electronic environment created by the adjacent carbonyl groups.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Acquire 2D COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm assignments.

-

-

Data Interpretation: Analyze chemical shifts, integration values (for ¹H), and coupling patterns to assemble the structure.

Predicted Spectral Data:

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| N-CH₃ | ~3.1 - 3.3 (s, 3H) | ~28 - 32 | Singlet, deshielded by the nitrogen atom and adjacent carbonyls. |

| C(O)CH₂C(O) (Position 6) | ~3.6 - 3.8 (t, 2H) | ~45 - 50 | Triplet, deshielded by two carbonyls and the nitrogen atom. |

| NCH₂ (Position 5) | ~2.8 - 3.0 (t, 2H) | ~40 - 45 | Triplet, adjacent to nitrogen and methylene group. |

| CH (Position 3) | ~3.9 - 4.1 (s, 1H) | ~55 - 60 | Singlet (or narrow multiplet), highly deshielded by adjacent ester and two carbonyls. |

| OCH₂CH₃ | ~4.2 - 4.4 (q, 2H) | ~61 - 63 | Quartet due to coupling with the methyl group, deshielded by the ester oxygen. |

| OCH₂CH₃ | ~1.2 - 1.4 (t, 3H) | ~13 - 15 | Triplet due to coupling with the methylene group. |

| C=O (Ester) | - | ~168 - 172 | Typical chemical shift for an ester carbonyl. |

| C=O (Position 2, Amide) | - | ~165 - 170 | Typical chemical shift for an amide carbonyl within a ring. |

| C=O (Position 4, Ketone) | - | ~195 - 205 | Ketone carbonyls are typically more deshielded than amide or ester carbonyls. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The carbonyl (C=O) region will be particularly informative, with distinct peaks expected for the ketone, amide, and ester groups.

Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid or liquid sample.

-

Acquisition: Scan the sample from approximately 4000 to 400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2980 - 2850 | C-H (Alkyl) | Stretch |

| ~1745 - 1730 | C=O (Ester) | Stretch |

| ~1725 - 1710 | C=O (Ketone) | Stretch |

| ~1680 - 1660 | C=O (Amide) | Stretch |

| ~1250 - 1180 | C-O (Ester) | Stretch |

| ~1200 - 1150 | C-N | Stretch |

Purity and Identity Confirmation

Chromatographic Purity Assessment

Trustworthiness: Chromatographic methods provide quantitative data on purity, which is essential for drug development. HPLC or UPLC is the preferred method for its high resolution and sensitivity.

Protocol (HPLC Method Development):

-

Column: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm) or using a Diode Array Detector (DAD) to capture the full UV spectrum.

-

Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines. Purity is reported as the area percentage of the main peak.

Elemental Analysis

Authoritative Grounding: Elemental analysis provides a fundamental confirmation of the empirical formula by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values.

Protocol:

-

Sample Preparation: Submit a high-purity, dry sample (~2-3 mg) for analysis.

-

Instrumentation: Use a commercial CHN analyzer.

-

Data Interpretation: The experimental values should be within ±0.4% of the theoretical values.

Theoretical Values:

| Element | Theoretical Percentage (%) |

| Carbon | 54.27% |

| Hydrogen | 6.58% |

| Nitrogen | 7.03% |

| Oxygen | 32.12% |

Conclusion

The comprehensive characterization of this compound requires a synergistic application of spectroscopic and chromatographic techniques. By following the integrated workflow and protocols outlined in this guide, researchers can establish a robust and reliable analytical dataset for this compound. This self-validating system, where data from multiple independent techniques converge, ensures the highest degree of scientific integrity and provides the confidence needed to advance promising molecules through the drug discovery pipeline.

References

-

PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. Paroxetine, NNC-20-7051, BRL-29060, FG-7051 - Drug Synthesis Database. Available from: [Link]

-

Benfatti, F., et al. Mastering β-Keto Esters. Chemical Reviews. Available from: [Link]

-

McLaughlin, G., et al. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. Available from: [Link]

-

Benfatti, F., et al. (PDF) Mastering β-keto esters. ResearchGate. Available from: [Link]

-

Li, J., et al. Synthesis of 4-ethyl-2,3-dioxopiperazine-1-methyl formate. ResearchGate. Available from: [Link]

- Google Patents. US5965767A - Beta ketoester compositions and method of manufacture.

-

MDPI. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Available from: [Link]

- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

PubMed. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. National Library of Medicine. Available from: [Link]

-

Kamal, A., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available from: [Link]

-

PubMed Central. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. National Library of Medicine. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. Recent advances in the transesterification of β-keto esters. RSC Publishing. Available from: [Link]

-

Jackson, G., et al. The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry. West Virginia University. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]

-

Scientific Publications. Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction. Open Journal of Medical Sciences. Available from: [Link]

Sources

- 1. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | C15H16FNO4 | CID 15405467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]

- 3. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

Potential biological activity of dioxopiperidine derivatives

An In-Depth Technical Guide to the Biological Activity of 2,6-Dioxopiperidine Derivatives: From Mechanism to Therapeutic Potential

Executive Summary

The 2,6-dioxopiperidine scaffold, a core component of the immunomodulatory imide drugs (IMiDs), represents one of the most fascinating stories of medicinal chemistry—a journey from devastating teratogen to a cornerstone of hematological cancer therapy. Initially introduced as the sedative thalidomide, the discovery of its profound anti-inflammatory, immunomodulatory, and anticancer properties catalyzed the development of potent analogs, including lenalidomide and pomalidomide. This guide provides a deep, mechanism-centric exploration of this chemical class, designed for researchers and drug development professionals. We will deconstruct the central mechanism of action—the hijacking of the E3 ubiquitin ligase Cereblon—and trace how this singular event precipitates a cascade of diverse and powerful biological activities. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for harnessing the therapeutic potential of dioxopiperidine derivatives.

Part 1: The 2,6-Dioxopiperidine Scaffold: A Privileged Structure

The history of 2,6-dioxopiperidine derivatives is inextricably linked to thalidomide. Its tragic teratogenic effects in the late 1950s led to its withdrawal, but subsequent research serendipitously uncovered its efficacy in treating erythema nodosum leprosum, a complication of leprosy. This discovery prompted further investigation, revealing a spectrum of activities, including the inhibition of tumor necrosis factor-alpha (TNF-α) and anti-angiogenic properties.[1] This revival of interest led to the synthesis of analogs with improved potency and refined safety profiles, establishing the 2,6-dioxopiperidine ring as a privileged structure in modern drug discovery.[1][2]

The core derivatives that form the basis of our understanding are:

-

Thalidomide: The parent compound, possessing a phthalimide group attached to the 2,6-dioxopiperidine (glutarimide) ring.[3]

-

Lenalidomide: An analog with an amino group on the phthalimide ring and a carbonyl group removed, resulting in significantly higher potency in immunomodulatory and anti-myeloma activity.[4][5]

-

Pomalidomide: A further modification with an amino group and a carbonyl group on the phthalimide ring, demonstrating even greater potency than lenalidomide, particularly in lenalidomide-resistant multiple myeloma.[6][]

Part 2: The Central Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The diverse biological effects of dioxopiperidine derivatives originate from a novel and elegant mechanism of action: the modulation of an E3 ubiquitin ligase complex.[8] These compounds act as "molecular glues," altering the substrate specificity of the enzyme to induce the degradation of proteins not normally targeted by it.

The Target: Cereblon (CRBN) E3 Ubiquitin Ligase

The primary molecular target for this class of drugs is Cereblon (CRBN), a substrate receptor for the Cullin 4-Ring E3 ubiquitin ligase (CRL4) complex, forming CRL4CRBN.[3] In its native state, this complex tags specific cellular proteins with ubiquitin, marking them for destruction by the proteasome. Dioxopiperidine derivatives bind directly to a specific pocket within CRBN. This binding event does not inhibit the enzyme; instead, it allosterically modifies the substrate-binding surface.

The "Molecular Glue" Concept and Neosubstrate Recruitment

Upon binding to CRBN, the drug creates a new protein-protein interaction surface. This new surface has a high affinity for specific "neosubstrates"—proteins that the CRL4CRBN complex would otherwise not recognize. This drug-dependent recruitment brings the neosubstrate into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[8]

Key Neosubstrates and Their Degradation

The specific neosubstrates targeted for degradation are the primary drivers of the drugs' therapeutic effects. The most critical targets identified are the lymphoid transcription factors:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These zinc-finger transcription factors are essential for the development, survival, and proliferation of B-lymphocytes and plasma cells. Their degradation is the principal mechanism behind the potent anti-myeloma activity of lenalidomide and pomalidomide.[8]

-

Casein Kinase 1α (CK1α): Lenalidomide also induces the degradation of this kinase, which is the key mechanism for its efficacy in myelodysplastic syndrome (MDS) with a del(5q) chromosomal deletion.[8]

The following diagram illustrates this central mechanism.

Caption: Workflow for assessing T-cell proliferation enhancement using CFSE dye and flow cytometry.

Anti-Angiogenic and Anti-inflammatory Activities

-

Mechanism: Dioxopiperidine derivatives inhibit the formation of new blood vessels, a process critical for tumor growth. [9]Pomalidomide achieves this by downregulating the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). [10]Additionally, these compounds possess anti-inflammatory properties, notably by inhibiting the production of TNF-α and reducing cyclooxygenase-2 (COX-2) levels. [6][11]

Part 4: Structure-Activity Relationship (SAR) and Future Directions

The study of how chemical structure relates to biological activity is crucial for designing next-generation compounds. For dioxopiperidine derivatives, SAR studies have revealed key insights:

-

The glutarimide ring is essential for binding to Cereblon.

-

Modifications to the phthalimide ring drastically alter potency and neosubstrate specificity. For example, the addition of an amino group at the 4-position significantly enhances the degradation of IKZF1/3, explaining the increased potency of lenalidomide and pomalidomide over thalidomide. [12][13] This deep mechanistic understanding has paved the way for one of the most exciting new modalities in drug discovery: PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that link a protein of interest to an E3 ligase. The thalidomide scaffold is now widely used as the "handle" that binds to CRBN, which is then connected via a chemical linker to a ligand for a different disease-causing protein, thereby inducing its degradation.

Part 5: Conclusion

Dioxopiperidine derivatives have undergone a remarkable transformation from a pariah of the pharmaceutical world to a pillar of modern therapeutics. Their unique mechanism as "molecular glue" E3 ligase modulators represents a paradigm shift in pharmacology, enabling the targeted degradation of proteins previously considered "undruggable." The deep understanding of their interaction with Cereblon and the subsequent degradation of neosubstrates like Ikaros and Aiolos provides a clear, causal link to their potent anticancer and immunomodulatory activities. The principles and protocols outlined in this guide offer a framework for researchers to further explore this fascinating class of compounds, optimize their therapeutic applications, and design the next generation of drugs that harness the power of targeted protein degradation.

References

-

Title: Structure of dioxopiperidin-1-yl derivative | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed Source: PubMed URL: [Link]

-

Title: bis(2,6-dioxopiperaxine) Derivatives, Topoisomerase II Inhibitors Which Do Not Form a DNA Cleavable Complex, Induce Thymocyte Apoptosis - PubMed Source: PubMed URL: [Link]

-

Title: Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Pharmacological properties of thalidomide and its analogues - PubMed Source: PubMed URL: [Link]

-

Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH Source: National Institutes of Health URL: [Link]

-

Title: The novel mechanism of lenalidomide activity - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - MDPI Source: MDPI URL: [Link]

-

Title: Lenalidomide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Thalidomide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation - PubMed Source: PubMed URL: [Link]

-

Title: Pomalidomide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives Source: ResearchGate URL: [Link]

-

Title: A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - MDPI Source: MDPI URL: [Link]

-

Title: Immunomodulatory activity of synthetic triterpenoids: inhibition of lymphocyte proliferation, cell-mediated cytotoxicity, and cytokine gene expression through suppression of NF-kappaB - PubMed Source: PubMed URL: [Link]

-

Title: What is the mechanism of Pomalidomide? - Patsnap Synapse Source: Patsnap URL: [Link]

-

Title: Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - NIH Source: National Institutes of Health URL: [Link]

-

Title: Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma Source: ascopubs.org URL: [Link]

-

Title: Development of Analogs of Thalidomide - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

-

Title: New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Privileged natural product compound classes for anti-inflammatory drug development Source: Royal Society of Chemistry URL: [Link]

-

Title: Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed Source: PubMed URL: [Link]

-

Title: Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - NIH Source: National Institutes of Health URL: [Link]

-

Title: Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI Source: MDPI URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Lenalidomide (Revlimid) - an Immunomodulatory Drug (IMiD) for Multiple Myeloma Source: YouTube URL: [Link]

-

Title: Pomalidomide | Blood | American Society of Hematology - ASH Publications Source: ASH Publications URL: [Link]

-

Title: Structure Activity Relationships - Drug Design Org Source: drugdesign.org URL: [Link]

-

Title: Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - MDPI Source: MDPI URL: [Link]

-

Title: Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - NIH Source: National Institutes of Health URL: [Link]

-

Title: Mechanism of action of lenalidomide in hematological malignancies - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines Source: ResearchGate URL: [Link]

-

Title: Thalidomide analogues: derivatives of an orphan drug with diverse biological activity Source: tandfonline.com URL: [Link]

-

Title: Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica Source: derpharmachemica.com URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thalidomide - Wikipedia [en.wikipedia.org]

- 4. Lenalidomide - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pomalidomide - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 11. Pharmacological properties of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate: Synthesis, Properties, and Potential Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a substituted piperidine derivative of significant interest in medicinal chemistry. Due to the apparent novelty of this specific molecule, a dedicated CAS number has not been identified in public databases as of the last update. This guide, therefore, focuses on a proposed synthetic pathway, leveraging established chemical principles for the construction of the 2,4-dioxopiperidine scaffold and its subsequent functionalization. We will delve into the rationale behind the selected synthetic strategy, detail the experimental protocols, and present the expected physicochemical properties. Furthermore, the potential biological significance and applications of this class of compounds in drug discovery will be explored, drawing parallels with structurally related molecules possessing known pharmacological activities.

Introduction: The 2,4-Dioxopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of carbonyl functionalities at the 2 and 4 positions, creating a 2,4-dioxopiperidine (or glutarimide) core, imparts unique chemical and biological properties.[2] These properties include the potential for hydrogen bonding, altered polarity, and specific interactions with biological targets. Derivatives of the glutarimide structure have demonstrated a wide range of biological activities, including antiviral and anticancer properties.[3]

This guide focuses on a specific, less-documented derivative, this compound. The presence of an N-methyl group and an ethyl carboxylate at the 3-position suggests its potential as a versatile intermediate for further chemical elaboration or as a candidate for biological screening.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached through the initial construction of the core 2,4-dioxopiperidine ring, followed by sequential N-methylation and C3-acylation. A robust and well-documented method for the formation of the piperidine-2,4-dione ring is the Dieckmann condensation.[4][5][6]

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(methylamino)propanoate

-

Rationale: This initial step involves a Michael addition of methylamine to methyl acrylate to form the necessary β-amino ester precursor. This reaction is typically straightforward and high-yielding.

-

Protocol:

-

To a solution of methyl acrylate (1.0 eq) in a suitable solvent such as methanol, add a solution of methylamine (1.1 eq) in methanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.

-

Step 2: Synthesis of Ethyl 3-((3-ethoxy-3-oxopropanoyl)(methyl)amino)propanoate

-

Rationale: The secondary amine of the β-amino ester is then acylated with ethyl malonyl chloride. This introduces the carbon framework required for the subsequent cyclization. The use of a base is necessary to neutralize the HCl generated during the reaction.

-

Protocol:

-

Dissolve Methyl 3-(methylamino)propanoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere.

-

Cool the mixture to 0 °C and add a solution of ethyl malonyl chloride (1.05 eq) in DCM dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Step 3: Dieckmann Condensation to Yield this compound

-

Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[6] In this case, a strong base is used to deprotonate the α-carbon of one of the ester groups, which then attacks the other ester carbonyl, leading to cyclization and the formation of the 2,4-dioxopiperidine ring.

-

Protocol:

-

Prepare a solution of a strong base, such as sodium ethoxide (NaOEt) (1.1 eq), in anhydrous ethanol under an inert atmosphere.

-

Add a solution of Ethyl 3-((3-ethoxy-3-oxopropanoyl)(methyl)amino)propanoate (1.0 eq) in anhydrous ethanol dropwise to the base solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.20 g/mol |

| Appearance | Expected to be a crystalline solid or a viscous oil |

| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and moderately soluble in less polar solvents. |

| Boiling Point | Estimated to be >250 °C at atmospheric pressure |

| Melting Point | Dependent on crystalline form, likely in the range of 50-150 °C |

Potential Biological Activity and Applications in Drug Development

The 2,4-dioxopiperidine scaffold is a key component in several biologically active compounds. The structural features of this compound suggest several avenues for its potential application in drug discovery.

Caption: Potential applications of the target compound in drug discovery.

-

Antiviral and Anticancer Activity: As previously mentioned, glutarimide derivatives have shown promise as both antiviral and anticancer agents.[3] The specific substitution pattern of the target molecule could modulate this activity.

-

Central Nervous System (CNS) Activity: The piperidine core is prevalent in many CNS-active drugs. The polarity and hydrogen bonding capabilities of the 2,4-dioxo functionality could influence blood-brain barrier penetration and interaction with CNS targets.

-

Enzyme Inhibition: The β-dicarbonyl system in the 2,4-dioxopiperidine ring can act as a chelating agent for metal ions in enzyme active sites, suggesting potential as an enzyme inhibitor.

The ethyl ester at the C3 position provides a convenient handle for further synthetic modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

While this compound may not be a commercially available compound with an assigned CAS number, its synthesis is achievable through established and reliable chemical transformations. This guide provides a robust framework for its preparation, enabling researchers to access this promising scaffold. The diverse biological activities associated with the 2,4-dioxopiperidine core suggest that this compound and its future derivatives hold significant potential for the development of novel therapeutics. The detailed protocols and scientific rationale presented herein are intended to empower researchers in their exploration of this fascinating area of medicinal chemistry.

References

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antiviral activities of synthetic glutarimide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.

-

UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from [Link]

- Google Patents. (n.d.). US4476306A - Method of preparing 2,4-dihydroxypyrimidine.

- Google Patents. (n.d.). EP0169062A1 - Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.

-

ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

-

ACS Publications. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0169062A1 - Glutarimide derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate is a synthetic small molecule with a core piperidine scaffold, a heterocyclic amine prevalent in numerous bioactive natural products and pharmaceuticals. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural features, particularly the dioxopiperidine moiety, suggest a potential mechanism of action analogous to a well-established class of therapeutic agents. This technical guide synthesizes information from related compounds to propose a putative mechanism of action for this compound, outlines experimental strategies for its validation, and discusses its potential therapeutic implications.

Introduction: Unveiling the Therapeutic Potential of a Dioxopiperidine Derivative

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The subject of this guide, this compound, is a derivative characterized by a 1-methyl-2,4-dioxopiperidine core with an ethyl carboxylate group at the 3-position. The lack of direct experimental data on this compound necessitates a structure-based inferential approach to hypothesize its mechanism of action.

The most salient structural feature is the dioxopiperidine ring. While the well-known immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide contain a glutarimide (2,6-dioxopiperidine) ring, the 2,4-dioxopiperidine core of the topic compound presents an intriguing structural variation. Glutarimide-based drugs are known to exert their effects by binding to the E3 ubiquitin ligase cereblon (CRBN), thereby modulating the ubiquitination and subsequent proteasomal degradation of specific substrate proteins. This targeted protein degradation is the cornerstone of their therapeutic efficacy in various cancers and inflammatory diseases.

Given the structural similarity, it is plausible to hypothesize that this compound may also function as a modulator of the ubiquitin-proteasome system. The N-methyl and ethyl carboxylate substituents would likely influence the compound's binding affinity, substrate specificity, and pharmacokinetic properties.

A Proposed Mechanism of Action: Cereblon-Mediated Protein Degradation

We postulate that this compound acts as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase cereblon and specific neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.

The Central Role of the Dioxopiperidine Scaffold

The dioxopiperidine moiety is hypothesized to be the key pharmacophore responsible for binding to the thalidomide-binding pocket of cereblon. This interaction is anticipated to allosterically modulate the substrate receptor of the E3 ligase complex, creating a novel binding surface for neosubstrate proteins that would not otherwise be targeted.

Influence of Substituents on Activity

-

N-Methyl Group: The methylation at the nitrogen atom of the piperidine ring can significantly impact the compound's properties. It may enhance membrane permeability and metabolic stability. Furthermore, it could influence the conformational flexibility of the dioxopiperidine ring, potentially affecting its binding affinity for cereblon.

-

Ethyl Carboxylate Group at C3: This substituent is likely to play a crucial role in determining the substrate specificity of the E3 ligase complex. The ethyl carboxylate group could engage in specific interactions with amino acid residues on the neosubstrate protein, thereby dictating which proteins are targeted for degradation. The ester functionality could also be a site for metabolic hydrolysis, potentially influencing the compound's pharmacokinetic profile.

The proposed signaling pathway is illustrated in the diagram below:

Caption: Figure 1: Hypothesized cereblon-mediated protein degradation pathway.

Experimental Validation: A Step-by-Step Methodological Approach

To validate the proposed mechanism of action, a series of in vitro and cell-based assays are recommended.

Experiment 1: Cereblon Binding Affinity

Objective: To determine if this compound directly binds to cereblon.

Methodology:

-

Protein Expression and Purification: Recombinantly express and purify human cereblon protein.

-

Binding Assay: Employ a biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified cereblon protein.

-

Competitive Binding Assay: Perform a competitive binding assay using a known cereblon binder, such as thalidomide, to confirm binding to the same site.

Experiment 2: Identification of Neosubstrate Proteins

Objective: To identify the specific proteins that are targeted for degradation upon treatment with the compound.

Methodology:

-

Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line known to be sensitive to IMiDs).

-

Compound Treatment: Treat the cells with this compound at various concentrations and time points.

-

Proteomic Analysis: Perform quantitative proteomics (e.g., using Stable Isotope Labeling by Amino acids in Cell culture - SILAC, or Tandem Mass Tag - TMT) to identify proteins that are downregulated upon compound treatment.

-

Bioinformatic Analysis: Analyze the proteomic data to identify potential neosubstrates and associated cellular pathways.

Experiment 3: Confirmation of Proteasome-Dependent Degradation

Objective: To confirm that the downregulation of identified neosubstrates is dependent on the proteasome.

Methodology:

-

Co-treatment with Proteasome Inhibitor: Co-treat the cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib).

-

Western Blot Analysis: Perform Western blot analysis for the identified neosubstrate proteins. A rescue of the protein levels in the presence of the proteasome inhibitor would confirm proteasome-dependent degradation.

The experimental workflow is summarized in the following diagram:

Caption: Figure 2: Experimental workflow for validating the proposed mechanism.

Quantitative Data Summary

While no direct experimental data exists for this compound, a hypothetical data summary table is presented below to illustrate the expected outcomes from the proposed experiments, based on the activity of known glutarimide-based cereblon modulators.

| Parameter | Expected Value | Technique | Significance |

| Cereblon Binding Affinity (KD) | 1 - 10 µM | SPR / ITC | Confirms direct target engagement. |

| Neosubstrate Degradation (DC50) | 0.1 - 5 µM | Quantitative Proteomics | Identifies cellular targets and potency. |

| Proteasome-Dependent Rescue | > 80% | Western Blot | Confirms mechanism of protein loss. |

Conclusion and Future Directions

The structural analogy of this compound to known glutarimide-based drugs strongly suggests a mechanism of action involving the modulation of the cereblon E3 ubiquitin ligase. This hypothesis provides a solid foundation for initiating a structured experimental investigation to elucidate its precise molecular targets and cellular effects. The proposed experimental workflow offers a clear path to validate this hypothesis and to uncover the therapeutic potential of this and structurally related 2,4-dioxopiperidine derivatives. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold, potentially leading to the development of novel therapeutics for a range of diseases.

References

-

Glutarimide - Wikipedia. (n.d.). Retrieved from [Link].

- Abdelshaheed, M., Mamdouh, I., El-Subbagh, H., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-23.

-

Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025). PubMed.

-

Structure of dioxopiperidin-1-yl derivative | Download Scientific Diagram. (n.d.). Retrieved from [Link].[1]

-

The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. (2023). MDPI.[2]

Sources

The Serendipitous Saga of Dioxopiperidines: From Tragedy to Targeted Therapeutics

An In-depth Technical Guide on the Discovery, History, and Evolving Utility of N-Methyl Dioxopiperidines and Their Progenitors

Introduction: The Privileged Scaffold of Dioxopiperidine

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the development of impactful therapeutics. The dioxopiperidine core, a seemingly simple heterocyclic structure, is one such "privileged scaffold." Its journey from a notorious teratogen to a cornerstone of modern cancer therapy and a tool for advanced drug discovery is a compelling narrative of scientific serendipity, tragedy, and redemption. This guide provides an in-depth exploration of the discovery and history of drugs based on this scaffold, with a particular focus on the critical role of substitutions on the piperidine ring, such as N-methylation, which have been instrumental in elucidating their mechanism of action and advancing new therapeutic modalities.

The Tumultuous History of Thalidomide: A Double-Edged Sword

The story of dioxopiperidine-based drugs begins in the 1950s with the synthesis of thalidomide by the German pharmaceutical company Chemie Grünenthal.[1] Initially developed as a sedative and tranquilizer, thalidomide was marketed as a remarkably safe, non-barbiturate hypnotic.[2] Animal studies suggested it was virtually impossible to administer a lethal dose.[1] It was soon found to be highly effective in alleviating morning sickness in pregnant women, leading to its widespread use.[3]

However, this apparent success story took a dark turn in the early 1960s when a devastating link was established between maternal thalidomide use and a surge in severe congenital disabilities, most notably phocomelia (limb malformations).[4] The thalidomide tragedy led to its withdrawal from the market in 1961 and prompted a revolution in drug regulation and safety testing worldwide.[5]

For decades, thalidomide remained a pariah. However, in a remarkable turn of events, its therapeutic potential was rediscovered. In 1964, it was anecdotally observed to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy.[1] This observation was later confirmed in clinical trials, leading to its approved use for this indication. Further research in the 1990s revealed thalidomide's anti-angiogenic and immunomodulatory properties, sparking interest in its potential as a cancer therapy.[6][7] In 1998, the U.S. Food and Drug Administration (FDA) approved thalidomide for the treatment of multiple myeloma, marking a significant comeback for the drug under strict risk management programs.[8]

The Next Generation: Lenalidomide and Pomalidomide

The clinical success of thalidomide in oncology, tempered by its side effects, spurred the development of analogues with improved potency and safety profiles.[6] This led to the creation of the Immunomodulatory imide Drugs (IMiDs), most notably lenalidomide and pomalidomide.[8]

-

Lenalidomide (Revlimid®): Approved in 2006, lenalidomide is a structural analogue of thalidomide with an added amino group on the phthaloyl ring and the removal of a carbonyl group.[1][9] These modifications result in significantly greater potency in terms of anti-cancer and immunomodulatory effects compared to thalidomide.[1]

-

Pomalidomide (Pomalyst®/Imnovid®): Pomalidomide, approved in 2013, is another key analogue that features an amino group on the phthaloyl ring.[8][9] It is even more potent than lenalidomide and is effective in patients who have become resistant to other treatments.[8]

These second and third-generation IMiDs have become mainstays in the treatment of multiple myeloma and other hematological malignancies.[1] Their development underscored the therapeutic potential of the dioxopiperidine scaffold and the power of medicinal chemistry to optimize a lead compound.

| Drug | Year of First Approval (for cancer) | Key Structural Differences from Thalidomide | Relative Potency |

| Thalidomide | 1998 | - | Baseline |

| Lenalidomide | 2006 | Addition of an amino group at the 4-position of the phthaloyl ring; removal of a carbonyl group. | More potent |

| Pomalidomide | 2013 | Addition of an amino group at the 4-position of the phthaloyl ring. | Most potent |

Unraveling the Mechanism: The Discovery of Cereblon

For many years, the precise molecular mechanism by which thalidomide and its analogues exerted their pleiotropic effects remained elusive. A major breakthrough came in 2010 with the identification of Cereblon (CRBN) as the primary molecular target of thalidomide.[9][10] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[11]

The interaction between IMiDs and CRBN is a fascinating example of "molecular glue" pharmacology.[12] The drug binds to a pocket in CRBN, altering its substrate specificity. This "neo-functionalization" of the E3 ligase complex causes it to recognize and bind to proteins it would not normally interact with, known as "neosubstrates."[1] These neosubstrates are then polyubiquitinated and targeted for degradation by the proteasome.

Two key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[7] These proteins are essential for the survival of myeloma cells. By inducing their degradation, IMiDs effectively kill the cancer cells. This discovery provided a rational basis for the anti-cancer activity of these drugs and opened up a new field of drug discovery centered on targeted protein degradation.

The Crucial Role of the Glutarimide N-H Bond and the Advent of N-Methyl Dioxopiperidines

A critical aspect of the interaction between IMiDs and Cereblon is the glutarimide ring of the drug molecule. Structural studies have revealed that the hydrogen atom on the nitrogen of the glutarimide ring is essential for binding to CRBN. Methylation of this nitrogen atom, creating an N-methyl dioxopiperidine , completely abrogates the drug's ability to bind to Cereblon.

This seemingly minor chemical modification has profound consequences. N-methylated pomalidomide , for example, is unable to recruit CRBN and is therefore inactive as a protein degrader.[13] This makes it an invaluable research tool. In experiments designed to probe the mechanism of action of IMiDs, N-methylated versions serve as a perfect negative control . By comparing the cellular effects of an active IMiD with its inactive N-methylated counterpart, researchers can definitively attribute the observed biological activities to the CRBN-dependent degradation of neosubstrates. This self-validating system is a cornerstone of the trustworthiness of experimental protocols in this field.

The discovery of the critical role of the glutarimide N-H bond and the utility of N-methylated derivatives as negative controls has been instrumental in the development of a new class of therapeutics called PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that link a ligand for an E3 ligase (often derived from thalidomide or its analogues) to a ligand for a target protein of interest, thereby inducing the degradation of that protein. N-methylated IMiD derivatives are frequently used in the development of PROTACs to create control molecules that can bind to the target protein but not recruit the E3 ligase.

Visualizing the Mechanism of Action

The mechanism of IMiD-induced protein degradation can be visualized as a multi-step process.

Caption: IMiD-mediated protein degradation pathway.

Experimental Protocols: Synthesis of Thalidomide

The synthesis of the parent compound, thalidomide, illustrates the core chemical transformations involved in creating the dioxopiperidine scaffold.

One-Pot Synthesis of Thalidomide from L-Glutamine

This procedure provides a straightforward method for the synthesis of racemic thalidomide.

Materials:

-

Phthalic anhydride

-

L-glutamine

-

Toluene

-

Triethylamine (NEt3)

-

Acetic anhydride (Ac2O)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

Procedure:

-

Reactant Preparation: In a blender, thoroughly grind 5.00 g (33.8 mmol) of phthalic anhydride and 5.00 g (34.2 mmol) of L-glutamine for 2 minutes.

-

Reaction Setup: Transfer the resulting powder to a single-neck round-bottom flask and suspend it in 55 mL of toluene.

-

Addition of Reagents: Add 4.7 mL (33.8 mmol) of triethylamine and 9.5 mL (0.10 mol) of acetic anhydride to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 9 hours.

-

Quenching and Isolation: After the reflux period, cool the reaction to room temperature and then place the flask in an ice-salt bath for 30 minutes at -5°C to precipitate the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with 10 mL of a saturated sodium bicarbonate solution, followed by three washes with 10 mL of diethyl ether.

-

Drying: Dry the resulting solid to obtain thalidomide.

Caption: Workflow for the synthesis of thalidomide.

Conclusion and Future Directions

The journey of dioxopiperidine-based compounds is a powerful testament to the complexities and potential of drug discovery. From the depths of a public health catastrophe, thalidomide and its successors have emerged as indispensable tools in the fight against cancer. The elucidation of their mechanism of action, centered on the E3 ligase Cereblon, has not only provided a clear understanding of their therapeutic effects but has also given rise to the exciting field of targeted protein degradation.

The role of N-methyl dioxopiperidines as elegant negative controls in this research has been pivotal, allowing for the rigorous validation of the "molecular glue" hypothesis. As medicinal chemists continue to explore the vast chemical space around the dioxopiperidine scaffold, developing next-generation Cereblon E3 Ligase Modulators (CELMoDs) and innovative PROTACs, the lessons learned from the long and winding history of these compounds will undoubtedly continue to guide the development of safer and more effective medicines.

References

-

Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 159(4), 393-400. [Link]

-

Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6469-6485. [Link]

-

Wikipedia contributors. (2024). Cereblon E3 ligase modulator. In Wikipedia, The Free Encyclopedia. [Link]

-

Heider, M., et al. (2021). Cereblon enhancer methylation and IMiD resistance in multiple myeloma. Blood Cancer Journal, 11(1), 1-10. [Link]

- Franks, M. E., Macpherson, G. R., & Figg, W. D. (2004). Thalidomide. The Lancet, 363(9423), 1802-1811.

- Vargesson, N. (2015). Thalidomide-induced teratogenesis: history and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140-156.

-

Lepper, M. H. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3845-3853. [Link]

-

Reddy, G. L., & Reddy, C. S. (2008). A Practical and Efficient Synthesis of Thalidomide via Na/Liquid NH3 Methodology. Organic Process Research & Development, 12(6), 1165-1167. [Link]

-

Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9879-9891. [Link]

-

Gerasimova, E., et al. (2023). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. Molecules, 28(23), 7858. [Link]

-

Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]

-

ResearchGate. (2020). A Synthesis of Thalidomide. [Link]

-

Bahlis, N. J. (2024). Cereblon-Targeting Ligase Degraders in Myeloma. Hematology/Oncology Clinics of North America, 38(2), 305-319. [Link]

-

Loughborough University. (2018). Structure-activity relationships of opioid ligands. [Link]

-

Cone, M., et al. (2017). Guanidine N-methylation by BlsL Is Dependent on Acylation of Beta-amine Arginine in the Biosynthesis of Blasticidin S. Frontiers in Microbiology, 8, 1599. [Link]

-

Zielinska, D., et al. (2023). Analysis of Structure-Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Molecules, 28(23), 7935. [Link]

-

S-C, B., et al. (2012). Immunomodulatory drugs: Oral and systemic adverse effects. Medicina Oral, Patología Oral y Cirugía Bucal, 17(1), e1-e7. [Link]

-

Promega Connections. (2023). How Thalidomide and Molecular Glues Are Redefining Drug Discovery. [Link]

-

Morgan, G., & Davies, F. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5727. [Link]

-

YouTube. (2021). Cereblon enhancer methylation and IMiD resistance in multiple myeloma. [Link]

-

Al-Sha'er, M. A., et al. (2022). Structure-Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 27(1), 1. [Link]

- Bjorklund, C. C., et al. (2015). Lenalidomide and pomalidomide augment natural killer cell-mediated antibody-dependent cellular cytotoxicity in multiple myeloma. Blood, 126(1), 103-106.

Sources

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetic Modifiers: Anti-Neoplastic Drugs With Immunomodulating Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. binasss.sa.cr [binasss.sa.cr]

- 11. promegaconnections.com [promegaconnections.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Solubility of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document synthesizes foundational principles of solubility with established experimental methodologies. It offers a robust theoretical and practical platform for researchers to predict, measure, and apply the solubility characteristics of this compound in drug discovery and development contexts. We will delve into the predicted physicochemical properties of the target molecule, propose a qualitative solubility profile based on solvent-solute interactions, and provide detailed protocols for empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. For novel compounds such as this compound, a derivative of the versatile piperidine scaffold, a thorough understanding of its behavior in different solvent systems is paramount. Piperidine derivatives are prevalent in numerous classes of pharmaceuticals, underscoring the importance of characterizing their fundamental properties.[1] This guide addresses the solubility of a specific dioxopiperidine derivative, a class of compounds with significant synthetic and medicinal interest.

Physicochemical Characterization of this compound

-

Molecular Structure:

-

Inferred Properties:

-

Molecular Formula: C9H13NO4

-

Molecular Weight: 199.20 g/mol

-

Polarity: The presence of two carbonyl groups (ketone and amide) and an ester functional group imparts significant polarity to the molecule. The N-methyl group is less polar. The overall molecule can be considered polar.

-

Hydrogen Bonding: The carbonyl oxygens can act as hydrogen bond acceptors. The absence of N-H or O-H bonds means the molecule cannot act as a hydrogen bond donor.

-

Comparison with Related Compounds: The search results provided data for related but distinct molecules. For instance, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (C9H15NO3, MW: 185.22 g/mol ) is less polar due to having only one carbonyl group in the ring.[2][3] Conversely, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (C15H16FNO4, MW: 293.29 g/mol ) is a larger, more complex molecule, and its solubility profile will be influenced by the bulky, hydrophobic fluorophenyl group.[4] Our target molecule sits between these in terms of polarity and complexity.

-

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Polarity |

| This compound | C9H13NO4 | 199.20 | 2,4-dioxo, N-methyl, ethyl ester | High |

| Ethyl 1-methyl-4-oxopiperidine-3-carboxylate[2][3] | C9H15NO3 | 185.22 | 4-oxo, N-methyl, ethyl ester | Moderate |

| Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate[4] | C15H16FNO4 | 293.29 | 2,6-dioxo, N-methyl, ethyl ester, 4-fluorophenyl | Moderate-High (with hydrophobic region) |

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction. Based on the polar nature of this compound, we can hypothesize its solubility in a range of common organic solvents.

-

High Solubility Expected in:

-

Polar Protic Solvents: Methanol, Ethanol. These solvents can engage in hydrogen bonding with the carbonyl oxygens of the solute.

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile. These solvents have high dielectric constants and can solvate the polar regions of the molecule effectively.

-

-

Moderate Solubility Expected in:

-

Less Polar Solvents: Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF). These solvents have some polar character and may dissolve the compound to a useful extent, particularly for applications like chromatography and recrystallization.

-

-

Low to Negligible Solubility Expected in:

-

Nonpolar Solvents: Hexane, Toluene, Cyclohexane. The significant polarity of the solute makes it unlikely to dissolve well in these hydrophobic solvents.

-